2-Chlorofuran

Vue d'ensemble

Description

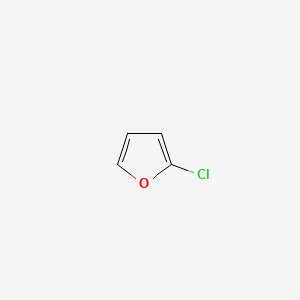

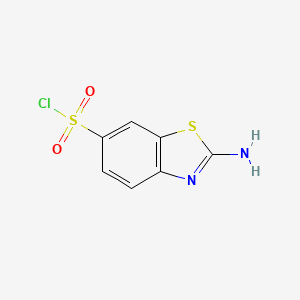

2-Chlorofuran is a chemical compound with the molecular formula C4H3ClO . It has an average mass of 102.519 Da and a monoisotopic mass of 101.987244 Da .

Molecular Structure Analysis

The 2-Chlorofuran molecule contains a total of 9 bonds. There are 6 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, and 1 Furane .

Physical And Chemical Properties Analysis

2-Chlorofuran has a density of 1.2±0.1 g/cm3, a boiling point of 74.0±13.0 °C at 760 mmHg, and a vapour pressure of 121.9±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 30.2±3.0 kJ/mol and a flash point of -1.4±19.8 °C . The index of refraction is 1.469, and it has a molar refractivity of 23.4±0.3 cm3 .

Applications De Recherche Scientifique

Synthesis of Chloro Derivatives of Heterocyclic Compounds

2-Chlorofuran and its derivatives play a significant role in the synthesis of various chlorinated heterocyclic compounds. For example, 2-Chlorofuran has been used in the synthesis of chloro derivatives of five-membered heterocyclics, such as chlorothiophene and chloroselenophene, through the process of chlorination. This is crucial for advancing 13C NMR investigations and obtaining pure samples of these compounds (Gronowitz, Hörnfeldt, & Pettersson, 1973).

Development of Synthesis Methods for Chlorofurans

Innovative methods for synthesizing chlorofurans, including 2-Chlorofuran, have been developed. One such method describes the synthesis of 3-substituted and 2,3-disubstituted 4-chlorofurans, involving CuCl/bipy-catalyzed regioselective cyclization followed by dechloroacetoxylation and tandem dehydrohalogenation-aromatization processes (Ram & Charles, 1999). Similarly, the synthesis of 2,4-disubstituted 3-chlorofurans and their role in Diels-Alder reactions demonstrate the effectiveness of chlorofuran derivatives in complex chemical processes (Ram & Kumar, 2008).

Electrophilic Chlorocyclization Reactions

Electrophilic chlorocyclization of specific compounds with the use of trichloro-s-triazinetrione (TCCA) has been explored to synthesize 3-Chlorofurans. This process illustrates the potential of 2-Chlorofuran in creating complex organic structures, which are important in medicinal chemistry and organic synthesis (Sniady et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

2-chlorofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO/c5-4-2-1-3-6-4/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMYHWBQQONPRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185728 | |

| Record name | 2-Chlorofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3187-94-8 | |

| Record name | 2-Chlorofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing Tetrakis(2-furyl)methane and how is 2-Chlorofuran utilized in this process?

A1: Tetrakis(2-furyl)methane is a novel compound with potential applications in various fields. [] The synthesis of this compound utilizes aromatic nucleophilic substitution on 2-Chlorofuran as a key reaction step. [] This highlights the utility of 2-Chlorofuran as a versatile building block in organic synthesis, particularly for creating molecules with multiple furan rings.

Q2: How does the structure of 2-Chlorofuran lend itself to computational modeling and what specific insights have been gained from such studies?

A2: The relatively simple structure of 2-Chlorofuran, with its defined aromatic ring and chlorine substituent, makes it amenable to accurate computational modeling. [] Researchers have successfully incorporated 2-Chlorofuran parameters into the transferable potentials for phase equilibria (TraPPE-EH) force field. [] This has allowed for the prediction of various physical properties like vapor-liquid coexistence curves, critical temperatures, and densities with impressive accuracy. [] Such computational studies provide valuable insights into the behavior of 2-Chlorofuran in different phases and mixtures.

Q3: How does the chlorine atom in 2-Chlorofuran influence its reactivity and what implications does this have for its use in organic synthesis?

A4: The chlorine atom in 2-Chlorofuran acts as an electron-withdrawing group, influencing the electron density distribution within the furan ring. [, ] This makes the carbon atom attached to the chlorine more susceptible to nucleophilic attack, facilitating reactions like the aromatic nucleophilic substitution observed in the synthesis of Tetrakis(2-furyl)methane. [] Understanding this reactivity pattern is crucial for designing synthetic strategies that utilize 2-Chlorofuran as a building block.

Q4: Beyond its use in synthesizing complex molecules, what other applications might 2-Chlorofuran have?

A5: The successful incorporation of 2-Chlorofuran into the TraPPE-EH force field opens doors for its use in simulating complex chemical systems. [] This could involve predicting the behavior of 2-Chlorofuran in various solvents, understanding its interactions with other molecules, or even designing novel materials with tailored properties. Furthermore, its structural similarity to other heterocyclic compounds suggests potential applications in areas like materials science, where such compounds are often used in polymers and electronic materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B3031338.png)

![1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine](/img/structure/B3031339.png)

![2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B3031341.png)